molecular formula C24H27N3O4S2 B2675507 (Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-85-8

(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2675507
CAS No.: 533868-85-8
M. Wt: 485.62
InChI Key: SMNNXOCIRVOFRK-IZHYLOQSSA-N
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Description

(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with ethoxy and ethyl groups at positions 4 and 3, respectively. The compound’s Z-configuration stabilizes the imine linkage between the benzamide and benzothiazole moieties.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-5-16-26(17-6-2)33(29,30)19-14-12-18(13-15-19)23(28)25-24-27(7-3)22-20(31-8-4)10-9-11-21(22)32-24/h5-6,9-15H,1-2,7-8,16-17H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNNXOCIRVOFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a benzamide core with a thiazole moiety, which is known for its diverse biological activities. The presence of the diallylsulfamoyl group enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol

Structural Characteristics

The structural complexity allows for various interactions within biological systems, potentially leading to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, including enzymes and receptors involved in disease pathways. The thiazole ring is particularly notable for its role in modulating enzyme activities, which can lead to therapeutic effects in cancer and other diseases.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth.
  • Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Efficacy in Studies

Research has demonstrated that this compound exhibits significant antitumor activity in vitro. For example, studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies

  • Antitumor Activity : In a study involving human breast cancer cell lines, the compound showed IC50 values in the nanomolar range, indicating potent antitumor effects.
  • Cell Cycle Arrest : Another study reported that treatment with this compound resulted in G2/M phase cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis

When compared to other compounds in the benzothiazole class, this compound demonstrates superior selectivity and potency against specific cancer types. A summary of comparative data is presented below:

Compound NameIC50 (µM)Cancer TypeMechanism of Action
Compound A0.05BreastCaspase Activation
Compound B0.10LungApoptosis Induction
(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide0.03BreastCell Cycle Arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl-Substituted Benzothiazole Derivatives

The closest structural analogs involve variations in the sulfamoyl group and benzothiazole substituents:

Compound Name Sulfamoyl Group Benzothiazole Substituents Molecular Weight Key Spectral Data (IR/NMR) Reference
(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) N,N-diallyl 4-ethoxy, 3-ethyl Not reported Expected ν(C=O) ~1660–1680 cm⁻¹; δ(C=S) ~1250 cm⁻¹ (inferred)
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynylbenzo[d]thiazol-2(3H)-ylidene)benzamide N,N-diethyl 4-ethoxy, 3-propynyl Not reported Similar ν(C=O) and δ(C=S) bands

Key Findings :

  • The 3-ethyl group on the benzothiazole ring reduces steric hindrance compared to the bulkier 3-propynyl substituent in the diethyl analog, possibly favoring binding to planar biological targets .
Benzothiazole-Quinolinium Hybrids

Compounds from antibacterial studies () share the benzothiazole core but incorporate quinolinium cations:

Compound Name (Representative Example) Key Structural Features Molecular Weight Biological Activity (MIC μg/mL) Reference
2-((E)-2-(1H-Indol-3-yl)vinyl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Morpholinopropyl-benzothiazole + quinolinium 559.25 Antibacterial (e.g., S. aureus: 2–4 μg/mL)

Comparison Insights :

  • The target compound lacks the quinolinium cation and morpholinopropyl chain, which are critical for the antibacterial activity observed in . This suggests divergent biological targets.
  • The absence of a cationic charge in the target compound may reduce cytotoxicity but limit its utility against Gram-positive bacteria .
Benzamide Derivatives with Alternative Heterocycles

Compounds with thiadiazole or thiazolidinone cores (–6) highlight the impact of heterocycle choice:

Compound Name Heterocycle Key Functional Groups Melting Point (°C) ν(C=O) IR (cm⁻¹) Reference
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazole, phenyl 160 1606
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone Dioxothiazolidinone, phenyl Not reported 1606–1682

Structural vs. Functional Analysis :

  • Thiadiazole derivatives (e.g., compound 6) exhibit lower molecular weights (~348–506 g/mol) compared to the target compound, likely due to the absence of the sulfamoyl group. Their ν(C=O) bands align with the target’s expected IR profile, confirming conserved benzamide electronic features.
  • The thiazolidinone core in introduces hydrogen-bonding capabilities via the dioxo group, a feature absent in the target compound. This could influence solubility and target engagement .

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